4-(4-Nitrophenoxy)-benzenemethanol
Description
Contextualization within Nitro-Aromatic and Benzenemethanol Chemical Spaces
To fully appreciate the scientific interest in 4-(4-Nitrophenoxy)-benzenemethanol, it is essential to understand the roles of its constituent chemical spaces.
Nitro-aromatic compounds, characterized by the presence of a nitro group (-NO2) attached to an aromatic ring, are a cornerstone of industrial and synthetic chemistry. nih.govnumberanalytics.comnumberanalytics.com The strong electron-withdrawing nature of the nitro group profoundly influences the reactivity of the aromatic ring, making these compounds resistant to oxidative degradation but facilitating nucleophilic aromatic substitution. nih.govwikipedia.org This property is harnessed in the synthesis of a wide array of products, including dyes, polymers, pesticides, and explosives. nih.govnumberanalytics.com
Furthermore, the nitro group is a versatile functional handle. It can be readily reduced to form other nitrogen-containing functionalities, most importantly amines (R-NH2), which are themselves crucial intermediates in the pharmaceutical and materials science sectors. numberanalytics.comwikipedia.org The synthesis of nitro-aromatic compounds is typically achieved through nitration, often using a mixture of nitric and sulfuric acids to generate the reactive nitronium ion (NO2+). nih.govwikipedia.org
Benzenemethanol, also known as benzyl (B1604629) alcohol, and its derivatives are fundamental building blocks in organic synthesis. nih.govnist.gov The hydroxylmethyl group (-CH2OH) attached to the benzene (B151609) ring provides a reactive site for a multitude of chemical transformations. These derivatives serve as precursors for the synthesis of more complex molecules, including pharmaceuticals, fragrances, and other specialty chemicals. ontosight.aichemicalbook.comchemicalbook.com The reactivity of the benzylic alcohol can be exploited in oxidation reactions to form aldehydes and carboxylic acids, or in substitution reactions to introduce a variety of other functional groups. ncert.nic.in Recent research has focused on developing stereodivergent methods for the synthesis of chiral benzylic alcohol derivatives, highlighting their importance in constructing stereochemically complex molecules. nih.gov
The phenoxy ether linkage, which consists of an oxygen atom connecting a phenyl group to another organic substituent, is a prevalent structural motif in medicinal chemistry and materials science. wikipedia.orgencyclopedia.pub This linkage is often incorporated into drug scaffolds to enhance binding to biological targets, improve metabolic stability, and fine-tune physicochemical properties. encyclopedia.pubnih.govacs.org The ether oxygen can act as a hydrogen bond acceptor, which can be crucial for molecular recognition processes. encyclopedia.pubnih.gov
Historical Perspectives on Precursors and Related Structures
The synthesis of diaryl ethers, a class of compounds to which this compound belongs, has been a subject of study for over a century. The Ullmann condensation, first reported in the early 1900s, has been a classical method for their preparation, typically involving the copper-catalyzed reaction of a phenol (B47542) with an aryl halide. numberanalytics.com
The precursors to this compound, namely p-nitrophenol and 4-(halomethyl)phenol or a related benzenemethanol derivative, are readily available starting materials. The synthesis of a related compound, 4-(4-nitrophenoxy)toluene, has been described involving the reaction of p-cresol (B1678582) with p-fluoronitrobenzene in the presence of a base. prepchem.com This suggests that a similar nucleophilic aromatic substitution pathway could be employed for the synthesis of this compound.
The study of benzylic alcohols and their reactions is also a well-established field. For instance, the synthesis of 4-nitrobenzyl alcohol is well-documented, and it is known to be a useful synthetic intermediate. nih.govnist.govchemicalbook.comnih.gov
Contemporary Research Significance and Academic Trajectory of Ether-Linked Nitro-Benzenemethanols
The academic interest in molecules like this compound lies at the intersection of several contemporary research themes. The combination of a nitro-aromatic moiety and a benzylic alcohol within the same molecule, connected by a stable ether linkage, presents opportunities for creating multifunctional compounds.
The nitro group can serve as a latent amino group, which can be unmasked at a later synthetic stage. This is particularly relevant in the design of prodrugs or in the construction of complex molecular architectures where sequential functional group manipulation is required. The nitroaromatic component also has applications in the study of hypoxia-activated prodrugs for cancer therapy, where the low oxygen environment of tumors facilitates the reduction of the nitro group to a cytotoxic species. mdpi.com
The benzylic alcohol functionality provides a handle for further chemical elaboration. For example, it could be oxidized to an aldehyde to participate in condensation reactions or converted to a leaving group for nucleophilic substitution. The presence of the ether linkage provides a degree of conformational rigidity, which can be advantageous in the design of molecules with specific spatial requirements for biological activity or material properties.
Methodological Frameworks for Advanced Investigation of this compound
The detailed characterization of this compound and related compounds relies on a suite of modern analytical techniques.
Spectroscopic Methods:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for elucidating the molecular structure by providing information about the chemical environment of the hydrogen and carbon atoms. prepchem.com
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups, such as the hydroxyl (-OH) group of the alcohol, the nitro (-NO₂) group, and the ether (C-O-C) linkage. nist.gov
Mass Spectrometry (MS): High-resolution mass spectrometry is employed to determine the precise molecular weight and elemental composition of the compound. nist.gov
Crystallographic Techniques:
X-ray Crystallography: When suitable crystals can be obtained, single-crystal X-ray diffraction provides an unambiguous determination of the three-dimensional molecular structure, including bond lengths, bond angles, and intermolecular interactions in the solid state. nih.gov
Computational Chemistry:
Density Functional Theory (DFT) Calculations: DFT and other computational methods are increasingly used to predict molecular properties, such as conformational preferences, electronic structure, and reactivity. nih.gov These calculations can provide insights that complement experimental data.
The combination of these advanced methods allows for a comprehensive understanding of the structure, properties, and potential reactivity of this compound, paving the way for its exploration in various fields of chemical research.
Data Tables
Table 1: Physicochemical Properties of a Precursor, 4-Nitrobenzyl alcohol
| Property | Value | Source |
| IUPAC Name | (4-nitrophenyl)methanol | nih.gov |
| Molecular Formula | C₇H₇NO₃ | nist.gov |
| Molecular Weight | 153.14 g/mol | nih.gov |
| CAS Number | 619-73-8 | nist.gov |
| Appearance | White to light yellow crystal powder | chemicalbook.com |
| Melting Point | 92-94 °C | chemicalbook.com |
| Boiling Point | 185 °C at 12 mm Hg | chemicalbook.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[4-(4-nitrophenoxy)phenyl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO4/c15-9-10-1-5-12(6-2-10)18-13-7-3-11(4-8-13)14(16)17/h1-8,15H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTMOQOCAFHGRSK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CO)OC2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategies for 4 4 Nitrophenoxy Benzenemethanol
Retrosynthetic Analysis and Key Disconnections
Retrosynthetic analysis is a technique for planning a synthesis by deconstructing the target molecule into simpler, readily available starting materials. ias.ac.indeanfrancispress.comamazonaws.comub.edudeanfrancispress.com For 4-(4-nitrophenoxy)-benzenemethanol, the primary disconnections are at the ether linkage and the bonds associated with the functional groups.
Strategic Approaches to Phenoxy Ether Formation
The formation of the phenoxy ether bond is a central challenge in the synthesis of diaryl ethers like this compound. wikipedia.org The most logical disconnection is at the ether linkage, which presents two main synthetic strategies. amazonaws.com
One common approach is the Williamson ether synthesis, which involves the reaction of a phenoxide with an alkyl halide. wikipedia.orgmasterorganicchemistry.compearson.com In this case, disconnection of the ether bond suggests reacting 4-nitrophenoxide (formed by deprotonating 4-nitrophenol) with a 4-(halomethyl)benzyl derivative. The nitro group's electron-withdrawing nature activates the phenoxide for this nucleophilic substitution.
Another powerful method for forming diaryl ethers is the Ullmann condensation. wikipedia.org This copper-catalyzed reaction couples a phenol (B47542) with an aryl halide. wikipedia.org For the target molecule, this would involve reacting 4-nitrophenol (B140041) with 4-bromobenzyl alcohol or a protected version of it.
Methodologies for Benzenemethanol Functional Group Introduction
The benzenemethanol functional group, a primary alcohol on a benzene (B151609) ring, can be introduced in several ways. wikipedia.orgbyjus.comontosight.ai A frequent strategy is the reduction of a corresponding benzaldehyde (B42025) or benzoic acid derivative. patsnap.com For example, if the synthesis proceeds through an intermediate like 4-(4-nitrophenoxy)benzaldehyde (B1598311) or 4-(4-nitrophenoxy)benzoic acid, a selective reducing agent such as sodium borohydride (B1222165) or lithium aluminum hydride can be used to produce the benzenemethanol. patsnap.com
Alternatively, the benzenemethanol group can be derived from a benzyl (B1604629) halide. If a 4-halobenzyl moiety is used to form the diaryl ether, the benzylic halide can be converted to the alcohol through a nucleophilic substitution reaction, for instance, with a hydroxide (B78521) source.
Introduction of the Nitro Group on Aromatic Systems
The nitro group is a key functional group in the target molecule. It is typically introduced via electrophilic aromatic substitution, a reaction known as nitration. wikipedia.orgyoutube.commasterorganicchemistry.comlibretexts.org This process usually involves treating the aromatic substrate with a mixture of concentrated nitric acid and sulfuric acid. masterorganicchemistry.commasterorganicchemistry.comucalgary.ca The sulfuric acid catalyzes the reaction by protonating nitric acid to form the highly reactive nitronium ion (NO₂⁺). youtube.commasterorganicchemistry.comucalgary.ca
The timing of the nitration step is a critical strategic decision. It can be carried out on a starting material, such as phenol, before the etherification. Nitrating phenol produces a mixture of ortho- and para-nitrophenol, from which the desired para-isomer can be separated. Alternatively, nitration could be performed on the pre-formed diaryl ether, though this might lead to challenges with regioselectivity and potential side reactions.
Classical Synthetic Routes to this compound and Analogues
The established synthetic routes to this compound and similar compounds primarily utilize well-known etherification reactions.
Etherification Reactions Utilizing Benzyl Alcohols and Phenols
The coupling of a benzyl alcohol derivative with a phenol is a fundamental method for synthesizing diaryl ethers. nih.gov The specific reaction conditions are determined by the substituents on the aromatic rings.
A widely used method for constructing the ether bond in this compound is through a nucleophilic substitution reaction. organic-chemistry.orglibretexts.orgyoutube.com This typically involves reacting a phenoxide with a benzyl halide. organic-chemistry.org A common pathway begins with the deprotonation of 4-nitrophenol with a base like potassium carbonate or sodium hydroxide to form the 4-nitrophenoxide ion. This nucleophile is then reacted with a 4-halobenzyl alcohol, such as 4-bromobenzyl alcohol or 4-chlorobenzyl alcohol. The reaction is often carried out in a polar aprotic solvent like dimethylformamide (DMF) or acetone (B3395972) and may require heating. researchgate.net
An alternative nucleophilic substitution route involves the reaction of 4-hydroxybenzyl alcohol (which is deprotonated to its phenoxide) with an activated aryl halide like 1-fluoro-4-nitrobenzene (B44160) or 1-chloro-4-nitrobenzene. The nitro group in the para position strongly activates the aryl halide for nucleophilic aromatic substitution (SNAr). Fluorine is an especially effective leaving group in SNAr reactions.
Below is an interactive data table summarizing key reactants and conditions for the nucleophilic substitution approach.
| Reactant 1 | Reactant 2 | Base | Solvent | Typical Conditions |
| 4-Nitrophenol | 4-Bromobenzyl alcohol | K₂CO₃ | DMF | Heating |
| 4-Nitrophenol | 4-Chlorobenzyl alcohol | NaOH | Acetone | Reflux |
| 4-Hydroxybenzyl alcohol | 1-Fluoro-4-nitrobenzene | K₂CO₃ | DMSO | 100-150 °C |
| 4-Hydroxybenzyl alcohol | 1-Chloro-4-nitrobenzene | NaOH | DMF | Heating |
Catalytic Etherification Protocols for Benzyl Alcohols
Modern catalytic methods offer alternatives to classical approaches, often with improved yields and milder reaction conditions. Palladium and iron-based catalysts have shown significant promise in facilitating etherification reactions.
Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have been adapted for C-O bond formation. These reactions typically employ a palladium precursor, a phosphine (B1218219) ligand, and a base. While direct coupling of two aryl partners is common, the etherification of a benzyl alcohol with an aryl halide is also feasible. The choice of ligand is crucial for the success of these reactions, with bulky, electron-rich phosphines often providing the best results.
Table 1: Potential Palladium-Catalyzed Synthesis of this compound
| Reactant 1 | Reactant 2 | Catalyst System | Base | Solvent | Potential Outcome |
| 4-hydroxybenzenemethanol | 1-chloro-4-nitrobenzene | Pd(OAc)₂ + Buchwald-type ligand | NaOtBu or K₃PO₄ | Toluene or Dioxane | Formation of this compound |
This table presents a hypothetical reaction based on established palladium-catalyzed etherification methodologies.
Iron catalysis has emerged as a more economical and environmentally friendly alternative to palladium. Iron salts, such as iron(III) chloride, have been shown to catalyze the etherification of benzyl alcohols. These reactions often proceed via a dehydrative coupling mechanism. While less common for diaryl ether synthesis, iron-catalyzed methods could potentially be adapted for the reaction between 4-hydroxybenzenemethanol and a suitable p-nitrophenol derivative.
The principles of green chemistry encourage the use of non-toxic, renewable materials and energy-efficient processes. In the context of etherification, this translates to the use of environmentally benign catalysts, such as iron, and solvents. Microwave-assisted synthesis has also been shown to accelerate Williamson ether synthesis, potentially reducing reaction times and energy consumption. wikipedia.org The use of phase-transfer catalysts can also enhance the efficiency of the Williamson synthesis under greener conditions. byjus.com
Functional Group Transformations for Benzenemethanol Synthesis
A key strategy for the synthesis of this compound involves the initial synthesis of the corresponding benzaldehyde, followed by its reduction.
The most direct route to this compound involves the reduction of its aldehyde precursor, 4-(4-nitrophenoxy)benzaldehyde. This aldehyde can be synthesized via the Williamson ether synthesis between 4-hydroxybenzaldehyde (B117250) and 1-chloro-4-nitrobenzene. chemicalbook.com Once the aldehyde is obtained, it can be readily reduced to the primary alcohol using a variety of reducing agents.
Common reducing agents for this transformation include sodium borohydride (NaBH₄) in an alcoholic solvent or lithium aluminum hydride (LiAlH₄) in an ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF). Sodium borohydride is generally preferred for its milder nature and compatibility with a wider range of functional groups.
Table 2: Reduction of 4-(4-Nitrophenoxy)benzaldehyde
| Starting Material | Reducing Agent | Solvent | Product |
| 4-(4-Nitrophenoxy)benzaldehyde | Sodium Borohydride (NaBH₄) | Methanol or Ethanol | This compound |
| 4-(4-Nitrophenoxy)benzaldehyde | Lithium Aluminum Hydride (LiAlH₄) | Diethyl Ether or THF | This compound |
This table outlines standard reduction methods applicable to the synthesis of the target compound.
Aromatic Nitration Strategies in Precursor Synthesis
An alternative, though likely less efficient, synthetic route involves the nitration of a pre-formed diaryl ether precursor. This would entail the synthesis of 4-phenoxybenzenemethanol first, followed by the introduction of the nitro group onto the terminal phenyl ring.
The nitration of 4-phenoxybenzenemethanol would be directed by the phenoxy group, which is an ortho, para-director. Therefore, a mixture of ortho and para-nitro isomers would be expected, with the para-isomer being the desired product. Standard nitrating conditions, such as a mixture of nitric acid and sulfuric acid, could be employed. However, the presence of the benzylic alcohol group could lead to side reactions, such as oxidation. Therefore, protection of the alcohol group prior to nitration might be necessary. Given the potential for isomeric mixtures and side reactions, this route is generally less favorable than the convergent synthesis involving the coupling of pre-functionalized aromatic rings.
Novel and Emerging Synthetic Approaches
Research into C-O bond formation continues to evolve, with new catalysts and methodologies being developed. Light-promoted reactions and the use of novel ligand systems for transition metal catalysis are areas of active investigation. While specific examples for the synthesis of this compound using these emerging techniques are not yet prevalent in the literature, they represent potential future avenues for more efficient and sustainable production of this and similar diaryl ether compounds.
C–H Activation and Functionalization for Benzylic Positions
Directly converting a C–H bond at a benzylic position into a C–O bond is a highly efficient strategy for synthesizing benzylic alcohols like this compound from a precursor such as 4-(4-nitrophenoxy)toluene. This approach avoids the need for pre-functionalized starting materials, thereby shortening the synthetic sequence.
A significant challenge in benzylic C–H oxidation is preventing the over-oxidation of the initially formed alcohol to the corresponding aldehyde or carboxylic acid. nih.govresearchgate.net Recent advancements have focused on developing selective mono-oxygenation methods. One such method employs bis(methanesulfonyl) peroxide as an oxidant, which selectively transforms primary and secondary benzylic C–H bonds into benzylic mesylates. These intermediates are then readily hydrolyzed under mild conditions to yield the desired benzylic alcohols. nih.govacs.org This process is advantageous as it tolerates a wide range of functional groups, including those sensitive to typical oxidative conditions. nih.gov A proposed proton-coupled electron transfer (PCET) mechanism may account for the observed selectivity for mono-oxygenation. researchgate.net
Palladium-catalyzed C–H activation represents another powerful tool. For instance, (η³-benzyl)palladium(II) complexes, generated in situ from a Pd(0) catalyst and a benzyl alcohol, can activate C–H bonds. mdpi.com While often used for C-C bond formation, similar principles can be applied to C-O bond formation. The reactivity at benzylic sites is influenced by a balance of steric and electronic factors, with a general preference for methylene (B1212753) (CH₂) positions. nih.gov
Photocatalytic Methods in Benzylic Alkoxylation
Photocatalysis offers a green and efficient alternative for activating C–H bonds under mild conditions, driven by visible light. These methods can be applied to the synthesis of the benzylic alcohol moiety in this compound.
One notable strategy involves a copper/2,2′-biquinoline catalyst that mediates benzylic C–H esterification. organic-chemistry.org In this system, blue-light irradiation facilitates the reduction of the resting-state Cu(II) to the active Cu(I) species. This "photochemical redox buffering" sustains the catalytic cycle, which generates an alkoxyl radical that acts as the hydrogen-atom-transfer agent to functionalize the benzylic C-H bond. organic-chemistry.org The resulting ester can then be hydrolyzed to the alcohol.
Another relevant photocatalytic approach is the direct decarboxylative hydroxylation of carboxylic acids using molecular oxygen as a green oxidant. organic-chemistry.org While this applies to a different starting material, it highlights the potential of visible-light-driven processes to install hydroxyl groups under exceptionally mild conditions, which would be compatible with the sensitive nitro group of the target molecule. Mechanistic studies suggest the formation of a photoexcited electron-donor-acceptor (EDA) complex can trigger the bond cleavage necessary to initiate the reaction. acs.org
Multi-Component Reactions in Complex Derivative Synthesis
Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a complex product, offer high atom economy and operational simplicity. rsc.org While a direct MCR for this compound is not prominently reported, the principles can be applied to synthesize its complex derivatives or analogs.
For example, Fe(III)-catalyzed MCRs have been developed to couple catechols, benzyl alcohols, and ammonium (B1175870) acetate (B1210297) to synthesize benzoxazole (B165842) derivatives. nih.gov This demonstrates the utility of benzyl alcohols as key building blocks in one-pot cascade reactions. Another strategy involves a Pd(II)-catalyzed aerobic oxidation of a benzyl alcohol to an in-situ generated aldehyde, which then participates in a subsequent cyclocondensation. researchgate.net
A hypothetical MCR for a derivative of this compound could involve the reaction of 4-nitrophenol, an appropriately substituted benzyl alcohol, and a third coupling partner in a one-pot process. The success of such a strategy would hinge on the orthogonal reactivity of the components and the ability of the catalyst to mediate multiple transformations in a single vessel.
Optimization of Reaction Conditions and Yield Enhancement
Solvent Effects and Media Engineering (e.g., Ionic Liquids, Green Solvents)
The choice of solvent is critical in the synthesis of this compound, particularly for the key diaryl ether formation step, which is often achieved via an Ullmann condensation. Traditional methods use high-boiling-point polar aprotic solvents like DMF or DMSO at high temperatures. thieme-connect.com However, these solvents present environmental and purification challenges.
Ionic liquids (ILs) have emerged as superior green alternatives. tandfonline.comtandfonline.com ILs are organic salts with low melting points, negligible vapor pressure, and high thermal stability. tandfonline.com In the context of Ullmann diaryl ether synthesis, imidazolium-based ILs such as 1-butyl-3-methylimidazolium bromide ([BMIM]Br) can serve as both the solvent and a promoter for the reaction. thieme-connect.comtandfonline.comresearchgate.net The use of ILs can lead to satisfactory yields under relatively milder conditions and simplifies product isolation, as the ionic liquid phase can often immobilize the copper catalyst, allowing for its reuse. thieme-connect.com Combining ILs with microwave irradiation can further accelerate the reaction, drastically reducing reaction times from many hours to minutes. tandfonline.com
Acetonitrile, while not a common solvent for this reaction, has been reported as a "greener" and effective alternative to solvents like dichloromethane (B109758) and benzene in similar silver(I)-promoted oxidative coupling reactions, providing a good balance between reactant conversion and reaction selectivity. scielo.br
Table 1: Effect of Solvent on Diaryl Ether Synthesis Yield
| Solvent | Catalyst System | Temperature (°C) | Reaction Time | Yield (%) | Reference |
|---|---|---|---|---|---|
| Toluene | CuI / NaO-t-Bu | ~110 | 24 h | Low / No Product | thieme-connect.com |
| [BMIM]Br (Ionic Liquid) | Cu / K₂CO₃ | 150 | 22 h | 95 (Conversion) | tandfonline.comresearchgate.net |
| [BMIM]Br (Ionic Liquid) + MW | Cu / K₂CO₃ | 130 | 40 min | 85 | tandfonline.comtandfonline.com |
| Acetonitrile | Ag₂O | Reflux (~82) | 4 h | Good Balance of Conversion and Selectivity | scielo.br |
Influence of Temperature, Pressure, and Catalyst Loading
Optimizing temperature, pressure, and catalyst loading is essential for maximizing yield and minimizing side reactions.
Temperature: Most organic reactions, including etherification, are accelerated at higher temperatures. mdpi.com However, for a molecule like this compound, excessive heat can promote undesired side reactions or lead to the decomposition of the sensitive nitro group. In etherification reactions, an optimal temperature balances a reasonable reaction rate with selectivity. For instance, in certain esterification processes, increasing the temperature from 30°C to 60°C decreased the final acid value, indicating higher conversion, but very high temperatures can lead to reactant loss through vaporization. researchgate.netneliti.com Studies on glycerol (B35011) etherification show that while equilibrium conversion slightly decreases with increasing temperature, the kinetic rate is significantly enhanced. mdpi.com
Pressure: Pressure is a significant factor primarily in reactions involving gaseous reagents. For the synthesis of the target molecule, this is most relevant if a hydrogenation step were used, for example, to create an aniline (B41778) derivative from the nitro compound. In such cases, increasing hydrogen pressure (e.g., from 50 to 80 bar) can significantly improve the yield of the hydrogenated product. nih.govacs.org For the liquid-phase etherification or C-H oxidation steps, pressure is generally not a key parameter.
Catalyst Loading: The amount of catalyst can dramatically influence reaction efficiency. Typically, increasing the catalyst loading from a low level will increase the reaction rate and yield. researchgate.netresearchgate.net However, there is often an optimal loading, beyond which no further benefit is observed, and it may even be detrimental due to increased cost or side reactions. For example, in one esterification, increasing catalyst loading from 0.25 wt% to 0.5 wt% caused a significant improvement, but further increases to 1.5 wt% had a much smaller effect. researchgate.net Finding the minimum effective catalyst amount is key for process efficiency and sustainability. researchgate.net
Table 2: Optimization of Reaction Parameters
| Parameter | Condition Change | Observed Effect | Reaction Type | Reference |
|---|---|---|---|---|
| Temperature | Increase from 130°C to 140°C | Increased yield from 87% to >99% | Hydrogenation | nih.govacs.org |
| Temperature | Increase from 30°C to 60°C | Decreased final acid value (higher conversion) | Esterification | researchgate.net |
| Pressure (H₂) | Increase from 50 bar to 80 bar | Increased yield from 87% to >99% | Hydrogenation | nih.govacs.org |
| Catalyst Loading | Increase from 0.25 to 0.5 wt% | Significant increase in conversion | Esterification | researchgate.net |
| Catalyst Loading | Increase from 0.001g to 0.002g | Slight decrease in reaction time, no yield change | C-N Coupling | researchgate.net |
Chemoselective Synthesis in the Presence of Multiple Functional Groups
The synthesis of this compound is a prime example of a reaction requiring high chemoselectivity. The molecule contains a reducible nitro group and an oxidizable primary alcohol. The synthetic strategy must carefully navigate the reactivity of these groups.
If the synthesis starts with a precursor containing the nitro group and a methyl group (4-(4-nitrophenoxy)toluene), the challenge is the selective oxidation of the benzylic methyl group to a primary alcohol without affecting the nitro group. Methods using bis(methanesulfonyl) peroxide are well-suited for this, as they are known to tolerate various functional groups. nih.govacs.org
Conversely, if the synthesis involves a reduction step, extreme care must be taken. The nitro group is easily reduced to an amine. Catalytic systems have been developed for the highly chemoselective reduction of aromatic nitro groups in the presence of other sensitive functionalities like esters, amides, and even benzylic C-O bonds. acs.org For instance, systems using a manganese-based catalyst with H₂ can reduce a nitro group while leaving ester groups, ether linkages, and halogens intact. nih.govacs.org Similarly, an Fe₃O₄-MWCNTs@PEI-Ag nanocomposite catalyst has been shown to chemoselectively reduce nitroaromatics at ambient temperature in water, leaving other reducible groups untouched. rsc.orgnih.gov While these methods are typically used to produce anilines, they underscore the feasibility of performing transformations on other parts of the molecule while preserving the nitro group by choosing the right catalytic system.
Therefore, a successful synthesis would likely involve either:
An Ullmann coupling between 4-nitrophenol and 4-chlorobenzyl alcohol, with conditions chosen to favor O-arylation without affecting the alcohol.
An Ullmann coupling between a 4-halotoluene and 4-nitrophenol, followed by a highly selective oxidation of the benzylic methyl group to the alcohol. nih.gov
Green Chemistry Principles in the Synthesis of this compound
The application of green chemistry principles aims to reduce or eliminate the use and generation of hazardous substances throughout the lifecycle of a chemical product. mit.edu For the synthesis of this compound, several green strategies can be proposed to improve upon traditional ether synthesis methods, focusing on alternative energy sources, greener solvents, and innovative catalytic systems.
Alternative Energy Sources: Microwave and Ultrasound Irradiation
Conventional heating methods are often inefficient, leading to long reaction times and potential side reactions. Alternative energy sources like microwave (MW) irradiation and ultrasound offer significant improvements.
Microwave-Assisted Synthesis: Microwave heating can dramatically reduce reaction times from hours to minutes. wikipedia.orgbenthamscience.com This rapid, uniform heating can increase reaction yields and minimize the formation of byproducts. benthamscience.comtandfonline.com For a Williamson-type synthesis, microwave irradiation has been successfully used, often under solvent-free conditions or with a minimal amount of a high-boiling solvent like DMF. sid.ir This technique has been shown to be scalable and holds potential for industrial applications. sid.irorgchemres.org
Ultrasound-Assisted Synthesis (Sonochemistry): The use of high-frequency sound waves can enhance chemical reactivity through acoustic cavitation—the formation, growth, and violent collapse of microscopic bubbles. numberanalytics.comnumberanalytics.com This process generates localized hot spots with extreme temperatures and pressures, accelerating reaction rates. numberanalytics.com Ultrasound has been shown to be effective in promoting various organic reactions, improving yields and selectivities, and can be combined with other green techniques like heterogeneous catalysis. nih.govresearchgate.net The combination of microwave and ultrasound irradiation has also been reported as an efficient method for Williamson ether synthesis, even without the need for phase-transfer catalysts. researchgate.net
Greener Solvents and Solvent-Free Conditions
The choice of solvent is a critical aspect of green chemistry, as solvents often constitute the bulk of the waste generated in a chemical process. nih.gov Traditional Williamson synthesis and SNAr reactions frequently employ polar aprotic solvents like N,N-dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetonitrile, which are associated with toxicity concerns. wikipedia.orgacsgcipr.orgmasterorganicchemistry.com
Several greener alternatives are available:
Water: When possible, water is an ideal green solvent. For SNAr reactions, the use of additives like hydroxypropyl methylcellulose (B11928114) (HPMC) can enable reactions to proceed under mild conditions in water. rsc.org
Bio-based Solvents: Solvents derived from renewable resources, such as 2-Methyltetrahydrofuran (2-MeTHF) and cyclopentyl methyl ether (CPME), are becoming increasingly popular. sigmaaldrich.com 2-MeTHF is derived from sources like corncobs, and CPME is noted for its stability and resistance to peroxide formation. sigmaaldrich.com
Polyethylene Glycol (PEG): PEGs are non-toxic, biodegradable, and non-volatile polymers that can serve as effective reaction media for SNAr reactions, sometimes leading to excellent yields in very short reaction times. nih.gov
Ionic Liquids (ILs): Ionic liquids are salts with low melting points that can act as both solvents and promoters in ether synthesis. tandfonline.comrushim.ru Their negligible vapor pressure reduces air pollution. Furthermore, they can often be recycled and reused, minimizing waste. tandfonline.comorganic-chemistry.org Ether-functionalized ionic liquids have also been developed to enhance properties like conductivity and catalytic activity. alfa-chemistry.com
Solvent-Free Reactions: Conducting reactions without a solvent is an ideal green approach. Microwave-assisted, solvent-free Williamson ether synthesis has been demonstrated using a solid base like potassium carbonate, which simplifies the work-up procedure and eliminates solvent waste. sid.ir
Catalysis: The Role of Phase-Transfer Catalysts
Phase-transfer catalysis (PTC) is a powerful technique for carrying out reactions between reactants located in different immiscible phases (e.g., an aqueous phase and an organic phase). acs.org In the context of Williamson ether synthesis, PTC can facilitate the transfer of the alkoxide or phenoxide nucleophile from an aqueous or solid phase into the organic phase where the alkylating agent resides. acs.orgacs.org
The key advantages of using PTC include:
Elimination of the need for anhydrous (water-free) solvents. acs.orgacs.org
Use of milder reaction conditions and less hazardous bases, such as aqueous sodium hydroxide, instead of reactive metals or metal hydrides. masterorganicchemistry.comacs.org
Increased reaction rates. acs.org
Common phase-transfer catalysts include quaternary ammonium salts (e.g., tetrabutylammonium (B224687) bromide) and crown ethers. wikipedia.orgnumberanalytics.com This methodology has been widely adopted in industrial syntheses due to its efficiency and milder requirements. wikipedia.org
Interactive Data Table 1: Comparison of Synthetic Approaches for this compound
| Parameter | Conventional Method (Proposed) | Green Alternative: Microwave/PTC | Green Alternative: Ultrasound | Green Alternative: Greener Solvent |
| Energy Source | Conventional Reflux | Microwave Irradiation benthamscience.com | Ultrasound Irradiation numberanalytics.com | Conventional Reflux or MW sid.ir |
| Solvent | DMF, Acetonitrile, THF wikipedia.orgmasterorganicchemistry.com | Water, or Solvent-Free sid.iracs.org | Ethanol, Water nih.gov | 2-MeTHF, CPME, PEG, Ionic Liquids nih.govsigmaaldrich.com |
| Catalyst | None (strong base like NaH) masterorganicchemistry.com | Phase-Transfer Catalyst (e.g., TBAB) wikipedia.org | None or Heterogeneous Catalyst nih.gov | Phase-Transfer or other catalyst rsc.org |
| Reaction Time | 1-8 hours wikipedia.org | 10-40 minutes wikipedia.orgsid.ir | Variable, often shorter than conventional nih.gov | Variable, depends on conditions nih.gov |
| Base | Strong, hazardous (e.g., NaH) masterorganicchemistry.com | Milder (e.g., NaOH, K₂CO₃) sid.iracs.org | Milder (e.g., K₂CO₃) | Milder bases can be used rsc.org |
| Sustainability Issues | Hazardous solvents, high energy use, stoichiometric strong base | Reduced energy, safer reagents, less waste | Energy efficient, potentially safer | Avoids toxic solvents, potential for recyclability tandfonline.com |
Interactive Data Table 2: Greener Solvent Alternatives for Ether Synthesis
| Solvent | Type | Key Advantages | Citations |
| Water | Protic | Non-toxic, non-flammable, inexpensive, environmentally benign. | rsc.org |
| 2-Methyltetrahydrofuran (2-MeTHF) | Bio-based Ether | Derived from renewable resources, higher boiling point than THF, better stability. | sigmaaldrich.com |
| Cyclopentyl methyl ether (CPME) | Ether | Resists peroxide formation, hydrophobic, forms an azeotrope with water for easy removal. | sigmaaldrich.com |
| Polyethylene Glycol (PEG-400) | Polymer | Non-toxic, biodegradable, low volatility, recyclable. | nih.gov |
| Ionic Liquids (e.g., [bmim]Br) | Salt | Negligible vapor pressure, can act as both solvent and catalyst, recyclable. | tandfonline.comorganic-chemistry.org |
By integrating these green chemistry principles, a hypothetical synthesis for this compound could be designed to be significantly more sustainable than a conventional route. For instance, reacting 4-nitrophenol with 4-(chloromethyl)benzyl alcohol using a phase-transfer catalyst and potassium carbonate in a recyclable solvent like 2-MeTHF under microwave irradiation would represent a substantial improvement in environmental performance. wikipedia.orgsid.irsigmaaldrich.com Such an approach would reduce energy consumption, minimize hazardous waste, and utilize safer reagents, aligning with the core tenets of green chemistry. mit.edu
Reactivity and Reaction Mechanisms of 4 4 Nitrophenoxy Benzenemethanol
Reactions Involving the Benzenemethanol Hydroxyl Group
The primary alcohol functional group located at the benzylic position is a key center for reactivity. Its proximity to the benzene (B151609) ring enhances the stability of reaction intermediates, such as carbocations or radicals, making it susceptible to a range of reactions including oxidation, esterification, etherification, and halogenation.
The benzylic hydroxyl group of 4-(4-Nitrophenoxy)-benzenemethanol can be readily oxidized to form the corresponding carbonyl compounds. The oxidation can yield either 4-(4-nitrophenoxy)benzaldehyde (B1598311) or, under more vigorous conditions, 4-(4-nitrophenoxy)benzoic acid. The benzylic position is particularly susceptible to oxidation due to the stability of the intermediates formed during the reaction. masterorganicchemistry.com
A variety of oxidizing agents can be employed for this transformation. Strong oxidants like potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄) typically oxidize the primary alcohol all the way to a carboxylic acid. masterorganicchemistry.com However, milder and more selective reagents are often used to stop the oxidation at the aldehyde stage. Nitric acid in dichloromethane (B109758) has been shown to be an effective reagent for oxidizing benzylic alcohols to their corresponding carbonyl compounds, often with high yields and good chemoselectivity, avoiding competitive aromatic nitration. researchgate.net Other modern methods utilize catalysts with environmentally benign oxidants like hydrogen peroxide or molecular oxygen. For instance, various benzyl (B1604629) alcohols can be converted to their corresponding aldehydes and ketones using hydrogen peroxide in the presence of acidic silica gel. growingscience.com Platinum nanoparticles supported on carbon hybrids have also been used for the aerobic oxidation of benzyl alcohol derivatives to benzaldehyde (B42025) compounds in high yields. nih.gov
The general mechanism for these oxidations often involves the removal of a hydrogen atom from the hydroxyl group and another from the benzylic carbon. The reaction can proceed through different pathways, including radical mechanisms, especially when reagents like nitric acid are used. researchgate.net
| Oxidizing Agent/System | Typical Product | Conditions | Reference |
|---|---|---|---|
| Potassium Permanganate (KMnO₄) | Carboxylic Acid | Strongly oxidative, often with heat | masterorganicchemistry.com |
| Chromic Acid (H₂CrO₄) | Carboxylic Acid | Strongly acidic and oxidative | masterorganicchemistry.com |
| Nitric Acid (HNO₃) in CH₂Cl₂ | Aldehyde/Ketone | Mild conditions, avoids nitration | researchgate.net |
| Hydrogen Peroxide (H₂O₂) / Acidic Silica Gel | Aldehyde/Ketone | Metal-free, refluxing acetonitrile | growingscience.com |
| Platinum Nanoparticles (Pt@CHs) / O₂ | Aldehyde | Aqueous toluene, 80 °C | nih.gov |
| o-Iodoxybenzoic acid (IBX) | Aldehyde/Ketone | Mild, selective for benzylic oxidation | organic-chemistry.org |
The hydroxyl group of this compound can react with carboxylic acids to form esters. The most common method for this transformation is the Fischer esterification, which involves heating the alcohol and a carboxylic acid with a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.commasterorganicchemistry.com
The Fischer esterification is an equilibrium-controlled process. masterorganicchemistry.com To drive the reaction toward the formation of the ester product, it is common practice to use a large excess of the alcohol or to remove water as it is formed, for example, by using a Dean-Stark apparatus. masterorganicchemistry.com The mechanism involves the protonation of the carboxylic acid's carbonyl oxygen by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon. A series of proton transfer steps follows, leading to the formation of a good leaving group (water) and subsequent elimination to yield the protonated ester. Final deprotonation regenerates the acid catalyst and provides the ester product. masterorganicchemistry.com The mnemonic PADPED (Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation) is often used to describe these steps. masterorganicchemistry.com
Transesterification, the process of exchanging the organic group of an ester with the organic group of an alcohol, is also possible. In this case, this compound would react with an existing ester in the presence of an acid or base catalyst to form a new ester and a new alcohol.
| Reactant | Catalyst | Product Type | Key Features | Reference |
|---|---|---|---|---|
| Carboxylic Acid | H₂SO₄, TsOH (Acid Catalyst) | Ester | Reversible equilibrium; water is a byproduct. | masterorganicchemistry.commasterorganicchemistry.com |
| Acyl Halide | Base (e.g., Pyridine) | Ester | Irreversible and often faster than Fischer esterification. | |
| Acid Anhydride | Acid or Base Catalyst | Ester | Generally proceeds to completion. |
The synthesis of ethers from this compound can be achieved through several pathways. A common method is a variation of the Williamson ether synthesis. This would involve a two-step process: first, converting the hydroxyl group into a better leaving group (such as a halide or tosylate), and second, reacting this intermediate with an alkoxide nucleophile (RO⁻).
Alternatively, under acidic conditions, the alcohol can undergo dehydration to form a dibenzyl ether, where two molecules of the starting alcohol condense. More controlled etherification can be achieved by reacting the alcohol with another, more reactive alkyl halide in the presence of a base like sodium hydride (NaH), which deprotonates the hydroxyl group to form a nucleophilic alkoxide. The reactivity at the benzylic position is enhanced due to the resonance stabilization of any potential carbocation intermediate that might form under acidic conditions. chemistrysteps.com
The benzylic carbon of this compound is susceptible to halogenation, specifically at the benzylic position, through a free-radical mechanism. chemistrysteps.comyoutube.com This reaction replaces the hydroxyl group with a halogen atom (e.g., bromine or chlorine). It is important to distinguish this from electrophilic aromatic halogenation, which adds a halogen to the benzene ring and requires a Lewis acid catalyst. chemistrysteps.com
Benzylic halogenation is typically initiated by light or heat and uses reagents that can generate halogen radicals, such as N-Bromosuccinimide (NBS). chemistrysteps.comyoutube.com The reaction proceeds via a chain mechanism:
Initiation: A small amount of initiator or light generates a bromine radical from NBS.
Propagation: The bromine radical abstracts a hydrogen atom from the benzylic carbon, forming a resonance-stabilized benzylic radical and HBr. This benzylic radical is particularly stable because the unpaired electron can be delocalized over the adjacent benzene ring. chemistrysteps.com The HBr can then react with NBS to produce molecular bromine (Br₂). The benzylic radical then reacts with Br₂ to form the benzyl bromide product and a new bromine radical, which continues the chain.
Termination: The reaction is terminated when two radicals combine.
The key to the selectivity for the benzylic position over other positions is the enhanced stability of the benzylic radical intermediate. chemistrysteps.comyoutube.com
| Reagent | Conditions | Mechanism | Product | Reference |
|---|---|---|---|---|
| N-Bromosuccinimide (NBS) | Light (hν) or Radical Initiator (e.g., AIBN) | Free Radical | Benzylic Bromide | chemistrysteps.comyoutube.com |
| Thionyl Chloride (SOCl₂) | Often with pyridine | Nucleophilic Substitution (Sₙi or Sₙ2) | Benzylic Chloride | |
| Phosphorus Tribromide (PBr₃) | Anhydrous conditions | Nucleophilic Substitution (Sₙ2) | Benzylic Bromide |
Reactivity of the Nitrophenyl Moiety
The nitrophenyl part of the molecule is generally deactivated towards electrophilic attack due to the strong electron-withdrawing nature of the nitro group.
Electrophilic aromatic substitution (SEAr) is a fundamental reaction of aromatic compounds where an electrophile replaces a hydrogen atom on the aromatic ring. wikipedia.org The reaction mechanism involves the attack of the electron-rich π system of the benzene ring on a strong electrophile, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. lkouniv.ac.inyoutube.com Aromaticity is then restored by the loss of a proton. youtube.com
The regiochemical outcome of SEAr on a substituted benzene ring is determined by the nature of the existing substituents. Substituents are classified as either activating or deactivating, and as ortho,para-directing or meta-directing.
In this compound, the nitrophenyl ring contains two substituents:
Nitro group (-NO₂): This is a powerful electron-withdrawing group through both inductive and resonance effects. It strongly deactivates the ring towards electrophilic attack, making reactions much slower than on benzene itself. It is a meta-director. lkouniv.ac.in
| Substituent | Effect on Reactivity | Directing Influence | Mechanism of Effect |
|---|---|---|---|
| Nitro (-NO₂) | Strongly Deactivating | Meta | Inductive and Resonance Withdrawal |
| Ether (-OR) | Strongly Activating | Ortho, Para | Resonance Donation, Inductive Withdrawal |
| Hydroxymethyl (-CH₂OH) | Weakly Deactivating | Ortho, Para | Inductive Withdrawal |
Nucleophilic Aromatic Substitution (SNAr) Reactions
The chemical structure of this compound contains a key feature that dictates its reactivity towards nucleophiles: a benzene ring activated by a strong electron-withdrawing nitro group (-NO₂) in the para position to the ether linkage. This electron withdrawal significantly lowers the electron density of the aromatic ring, making it susceptible to attack by strong nucleophiles. This type of reaction is known as Nucleophilic Aromatic Substitution (SNAr).
The SNAr mechanism generally proceeds via a two-step addition-elimination process. A nucleophile attacks the carbon atom bearing the leaving group (in this case, the benzyloxymethanol phenoxy group), forming a resonance-stabilized intermediate known as a Meisenheimer complex. The negative charge of this intermediate is delocalized across the aromatic ring and, crucially, onto the oxygen atoms of the nitro group, which provides substantial stabilization. In the second step, the leaving group departs, restoring the aromaticity of the ring.
Due to the activating effect of the nitro group, this compound can react with a variety of nucleophiles. The reaction typically involves the displacement of the 4-(hydroxymethyl)phenoxy group.
Potential Nucleophiles for SNAr Reactions:
Alkoxides (RO⁻): Reaction with alkoxides, such as sodium methoxide, would lead to the substitution of the phenoxy group with a methoxy group.
Amines (RNH₂): Primary and secondary amines can act as nucleophiles, resulting in the formation of N-substituted 4-nitroanilines.
Thiols (RS⁻): Thiolates are effective nucleophiles and would yield thioethers.
Hydroxide (B78521) (OH⁻): Under forcing conditions, hydroxide ions can displace the phenoxy group to form 4-nitrophenol (B140041).
SNAr reactions are a cornerstone of medicinal chemistry for building complex molecular architectures. d-nb.info While often conducted in polar aprotic solvents like DMSO or DMF, recent advancements have shown that these reactions can be performed under milder, more sustainable conditions, for instance, using aqueous systems with additives like hydroxypropyl methylcellulose (B11928114) (HPMC). d-nb.info The efficiency and regioselectivity of these reactions are highly dependent on the substrate, nucleophile, solvent, and temperature.
Reduction of the Nitro Group to Amine Derivatives
The nitro group is one of the most versatile functional groups in organic synthesis, primarily because it can be readily reduced to an amino group. The reduction of the nitro group in this compound yields 4-(4-Aminophenoxy)-benzenemethanol, a valuable intermediate for further functionalization. A wide array of methods exists for the reduction of aromatic nitro compounds. wikipedia.orgmasterorganicchemistry.com
The choice of reducing agent is critical and can be tailored to the desired selectivity, especially if other reducible functional groups are present. Common methods include:
Catalytic Hydrogenation: This is a widely used and often clean method. The reaction is typically carried out using hydrogen gas (H₂) in the presence of a metal catalyst. The benzylic alcohol group is generally stable under these conditions.
Metal-Acid Systems: A classic and effective method involves the use of a metal, such as iron (Fe), tin (Sn), or zinc (Zn), in the presence of an acid like hydrochloric acid (HCl). masterorganicchemistry.comyoutube.com This method is robust and widely applicable on an industrial scale. wikipedia.org
Transfer Hydrogenation: This method uses a source of hydrogen other than H₂ gas. Common hydrogen donors include hydrazine (N₂H₄), ammonium (B1175870) formate (HCOONH₄), or cyclohexene, typically with a palladium catalyst.
Sulfide Salts: Reagents like sodium sulfide (Na₂S) or ammonium hydrosulfide (NH₄SH) can be used for the selective reduction of one nitro group in the presence of another.
The resulting amine is significantly more nucleophilic than the starting compound and activates the aromatic ring towards electrophilic substitution, a reversal of the reactivity pattern of the nitro-substituted ring.
Table 1: Common Reagents for Nitro Group Reduction
| Reagent System | Typical Conditions | Notes |
|---|---|---|
| H₂ / Pd/C | Methanol or Ethanol solvent, room temp. to moderate heat | Clean reaction, catalyst can be recycled. |
| Fe / HCl | Aqueous ethanol, reflux | Cost-effective, common in industrial applications. |
| SnCl₂ / HCl | Ethanol, room temp. | A common laboratory-scale method. masterorganicchemistry.com |
| NaBH₄ / Ni(PPh₃)₄ | Ethanol, room temp. | A milder system for nitro reduction. jsynthchem.com |
Reactivity of the Phenoxy Ether Linkage
Cleavage Reactions of the Ether Bond
The diaryl ether bond in this compound is generally stable but can be cleaved under specific, often harsh, reaction conditions. Aryl ethers are significantly less reactive than alkyl ethers due to the sp² hybridization of the aromatic carbon and the delocalization of the oxygen lone pairs into the aromatic system.
Cleavage of this ether linkage typically requires strong reagents that can protonate the ether oxygen, followed by nucleophilic attack.
Strong Protic Acids: Concentrated hydrobromic acid (HBr) or hydroiodic acid (HI) can cleave aryl ethers at high temperatures. The reaction proceeds via protonation of the ether oxygen, followed by an SN1 or SN2 type attack by the halide ion. In this specific molecule, cleavage would yield 4-nitrophenol and 4-(halomethyl)phenol or related products.
Lewis Acids: Boron tribromide (BBr₃) is a particularly effective reagent for cleaving aryl ethers, even at low temperatures. It coordinates to the ether oxygen, weakening the C-O bond and facilitating its cleavage.
Reductive Cleavage: Certain catalytic systems can be employed for the reductive cleavage of C-O bonds. organic-chemistry.org For instance, zirconium-catalyzed reductive cleavage has been shown to be effective for various carbon-heteroatom bonds. organic-chemistry.org
The specific products of the cleavage reaction will depend on which C-O bond is broken. Due to the electronics of the two aromatic rings, the cleavage may exhibit some selectivity.
Stability under Various Reaction Conditions
The stability of this compound is dictated by the interplay of its three main functional components: the nitro-activated aromatic ring, the diaryl ether linkage, and the benzylic alcohol.
Acidic Conditions: The molecule is relatively stable in dilute, non-nucleophilic acids. However, under strongly acidic conditions and high temperatures, the ether linkage can be susceptible to cleavage, as described above.
Basic Conditions: The compound is stable to mild bases. However, strong bases, particularly in combination with nucleophiles, can promote SNAr reactions at the nitro-activated ring. The benzylic alcohol proton is weakly acidic but typically does not interfere with most reactions unless a very strong base is used.
Oxidative Conditions: The benzylic alcohol is susceptible to oxidation to the corresponding aldehyde (4-(4-nitrophenoxy)benzaldehyde) or carboxylic acid (4-(4-nitrophenoxy)benzoic acid) using standard oxidizing agents (e.g., PCC, PDC, KMnO₄). The rest of the molecule is generally stable to these conditions.
Reductive Conditions: As detailed in section 3.2.3, the nitro group is readily reduced. Strong reducing agents like lithium aluminum hydride (LiAlH₄) would reduce both the nitro group and potentially the benzylic alcohol, though reduction of aryl nitro groups with metal hydrides can sometimes lead to azo compounds. wikipedia.orgmasterorganicchemistry.com
The molecule's stability under aqueous SNAr conditions highlights its utility in modern, greener synthetic methodologies. d-nb.info
Derivatization Strategies and Complex Molecule Formation
Synthesis of Analogues and Functionalized Derivatives
This compound is a versatile building block for the synthesis of more complex molecules and functionalized analogues. Its distinct reactive sites—the benzylic alcohol, the activatable nitro group, and the phenoxy linkage—allow for a range of derivatization strategies.
Modification of the Benzylic Alcohol:
Oxidation: As mentioned, the alcohol can be oxidized to an aldehyde or a carboxylic acid, providing a handle for subsequent reactions like Wittig olefination, reductive amination, or amide bond formation.
Esterification/Etherification: The alcohol can be converted into esters or ethers, modifying the molecule's polarity and steric properties.
Conversion to Halide: The hydroxyl group can be transformed into a good leaving group, such as a benzyl halide (e.g., using SOCl₂ or PBr₃), which can then be used in various substitution reactions.
Transformation of the Nitro Group:
Reduction to Amine: The reduction to 4-(4-aminophenoxy)-benzenemethanol is a key transformation. The resulting aniline (B41778) derivative is a versatile intermediate.
Derivatization of the Amine: The amino group can be acylated to form amides, alkylated, or used in diazotization reactions to introduce a wide variety of other functional groups (e.g., -OH, -CN, -X via Sandmeyer reaction).
Substitution via SNAr:
The entire 4-(hydroxymethyl)phenoxy moiety can be displaced by various nucleophiles to generate a library of compounds with a 4-nitrophenyl core attached to different functional groups via an ether, amine, or thioether linkage.
These derivatization strategies allow for the systematic modification of the molecule's structure to create analogues with tailored electronic, steric, and physicochemical properties for various applications in materials science and medicinal chemistry.
Table 2: Compound Names Mentioned in this Article
| Compound Name |
|---|
| This compound |
| 4-(4-Aminophenoxy)-benzenemethanol |
| 4-Nitrophenol |
| Sodium Methoxide |
| N-substituted 4-nitroanilines |
| Thioethers |
| 4-(halomethyl)phenol |
| 4-(4-nitrophenoxy)benzaldehyde |
| 4-(4-nitrophenoxy)benzoic acid |
| Azo compounds |
| Aniline |
| Hydrazine |
| Ammonium formate |
| Cyclohexene |
| Sodium sulfide |
| Ammonium hydrosulfide |
| Hydrobromic acid |
| Hydroiodic acid |
| Boron tribromide |
| Lithium aluminum hydride |
Multi-step Organic Transformations Employing this compound as a Building Block
The reactivity of related compounds, such as 4-nitrobenzyl alcohol and various nitrophenyl ethers, has been widely studied. For instance, the nitro group is known to be a strong electron-withdrawing group, which can influence the reactivity of the aromatic rings and the benzylic alcohol. The benzylic alcohol moiety is a versatile functional group that can undergo oxidation to an aldehyde or carboxylic acid, conversion to a leaving group for nucleophilic substitution, or etherification.
In theory, this compound could serve as a precursor in various synthetic pathways. For example, the nitro group could be reduced to an amine, which could then participate in amide bond formation or be converted to a diazonium salt for further transformations. The benzylic alcohol could be oxidized or converted to a halide to enable carbon-carbon bond-forming reactions.
However, without specific examples from peer-reviewed journals or patents, any detailed discussion of multi-step transformations involving this compound would be speculative. The creation of detailed research findings and data tables, as requested, is contingent on the availability of such documented synthetic routes. At present, the scientific literature accessible through standard search methodologies does not provide the necessary information to construct a thorough and scientifically accurate account of its use as a building block in multi-step organic transformations.
Further research in specialized chemical synthesis databases or in-depth patent analysis may be required to uncover specific instances of its application. Until such information becomes publicly available, a detailed exposition on this specific topic remains challenging.
Advanced Spectroscopic and Structural Elucidation Approaches for 4 4 Nitrophenoxy Benzenemethanol
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. For 4-(4-nitrophenoxy)-benzenemethanol, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be employed to assign all proton (¹H) and carbon (¹³C) signals and to establish connectivity between atoms.
¹H and ¹³C NMR Spectroscopy: The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene (B1212753) protons of the benzyl (B1604629) group, and the hydroxyl proton. The aromatic region would likely feature two sets of AA'BB' systems, characteristic of para-substituted benzene (B151609) rings. The protons on the ring bearing the nitro group are expected to be shifted downfield compared to those on the ring with the benzylic alcohol due to the strong electron-withdrawing nature of the nitro group. The methylene protons (-CH₂OH) would likely appear as a singlet, which may exchange with D₂O, or as a doublet if coupled to the hydroxyl proton. The hydroxyl proton itself would present as a broad singlet.
The ¹³C NMR spectrum would complement the ¹H data, showing the expected number of carbon signals. The carbon attached to the nitro group and the carbons of the ether linkage would have characteristic chemical shifts.
Interactive Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Number | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| 1 | - | ~163 |
| 2, 6 | ~7.0-7.2 (d) | ~116-118 |
| 3, 5 | ~8.1-8.3 (d) | ~125-127 |
| 4 | - | ~142-144 |
| 1' | - | ~155-157 |
| 2', 6' | ~7.3-7.5 (d) | ~120-122 |
| 3', 5' | ~7.0-7.2 (d) | ~128-130 |
| 4' | - | ~135-137 |
| 7' | ~4.6-4.8 (s) | ~64-66 |
| OH | Variable (broad s) | - |
Note: These are predicted values and actual experimental values may vary based on solvent and other conditions.
2D NMR Spectroscopy:
COSY (Correlation Spectroscopy): This experiment would be crucial for establishing the proton-proton coupling networks within each aromatic ring. It would show correlations between the adjacent protons on both the nitro-substituted and the methanol-substituted rings, confirming their respective spin systems.
HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded protons and carbons. This would allow for the unambiguous assignment of each protonated carbon signal in the ¹³C spectrum by linking it to its attached proton's chemical shift identified from the ¹H NMR.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC is key to piecing together the entire molecular structure by revealing long-range (2-3 bond) correlations between protons and carbons. For this compound, HMBC would be expected to show correlations from the methylene protons (H-7') to the carbons of their own ring (C-1', C-2', C-6') and potentially across the ether linkage to the other ring, providing definitive evidence for the connectivity of the two aromatic moieties through the oxygen atom.
Variable temperature (VT) NMR studies could provide insights into any dynamic processes, such as restricted rotation around the C-O bonds of the diaryl ether. By acquiring NMR spectra at different temperatures, it might be possible to observe changes in the line shapes of the aromatic signals. If the rotation is slow on the NMR timescale at lower temperatures, distinct signals for non-equivalent aromatic protons or carbons might be observed, which would coalesce as the temperature is raised and the rotation becomes faster.
Solid-state NMR (ssNMR) could offer valuable information about the conformation and packing of this compound in the solid state. Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) would provide high-resolution ¹³C spectra in the solid phase. These spectra could reveal the presence of multiple crystallographically independent molecules in the unit cell (polymorphism) through the observation of split signals. Furthermore, ssNMR can be used to determine internuclear distances and torsion angles, providing a more detailed picture of the molecule's three-dimensional structure in its crystalline form.
Mass Spectrometry (MS)
Mass spectrometry is a vital tool for determining the molecular weight of a compound and for gaining structural information through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) would be used to determine the accurate mass of the molecular ion of this compound. This allows for the calculation of its elemental composition, which is a critical step in confirming the molecular formula (C₁₃H₁₁NO₄). The high precision of HRMS can also aid in differentiating between isomers that have the same nominal mass but different elemental compositions.
Interactive Table 2: Predicted HRMS Data for this compound
| Ion | Molecular Formula | Calculated m/z |
| [M+H]⁺ | C₁₃H₁₂NO₄⁺ | 246.0761 |
| [M+Na]⁺ | C₁₃H₁₁NNaO₄⁺ | 268.0580 |
| [M-H]⁻ | C₁₃H₁₀NO₄⁻ | 244.0615 |
Tandem Mass Spectrometry (MS/MS) involves the selection of a specific ion (typically the molecular ion) and its subsequent fragmentation through collision-induced dissociation. The resulting fragment ions provide a "fingerprint" of the molecule's structure. For this compound, key fragmentation pathways would be expected to involve the cleavage of the ether bond and the loss of the benzylic alcohol moiety.
Predicted Fragmentation Patterns:
Cleavage of the C-O ether bond could lead to the formation of ions corresponding to the nitrophenoxy radical cation and the benzenemethanol cation, or their respective neutral losses.
Loss of the -CH₂OH group from the molecular ion.
Fragmentation of the nitro group, such as the loss of NO or NO₂.
By analyzing these fragmentation patterns, the connectivity of the molecule can be confirmed, and it can be distinguished from its isomers.
Vibrational Spectroscopy (Fourier Transform Infrared, Raman)
Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FTIR) and Raman techniques, serves as a powerful tool for identifying the functional groups within a molecule and probing its conformational landscape. americanpharmaceuticalreview.com Both methods measure the vibrational transitions of a molecule, but they are governed by different selection rules: FTIR detects changes in the dipole moment, while Raman spectroscopy detects changes in polarizability. americanpharmaceuticalreview.com
The vibrational spectrum of this compound is a composite of the characteristic modes of its constituent functional groups: the nitro (–NO₂), phenoxy (C–O–C), and benzenemethanol (–CH₂OH) moieties.
The nitro group gives rise to two prominent stretching vibrations: the asymmetric (νas) and symmetric (νs) stretches. For aromatic nitro compounds, these bands are typically observed in the regions of 1500–1570 cm⁻¹ and 1300–1370 cm⁻¹, respectively. These strong absorptions are highly characteristic and useful for identification.
The phenoxy group is characterized by the asymmetric and symmetric stretching vibrations of the C–O–C ether linkage. The asymmetric stretch typically appears as a strong band between 1200 cm⁻¹ and 1270 cm⁻¹, while the symmetric stretch is often weaker and found around 1020–1080 cm⁻¹.
The benzenemethanol group contributes several distinct vibrational modes. The hydroxyl (–OH) group exhibits a broad stretching vibration (νOH) in the range of 3200–3600 cm⁻¹, the position and shape of which are sensitive to hydrogen bonding. The C–O stretching vibration of the primary alcohol appears in the 1000–1075 cm⁻¹ region. Additionally, the methylene (–CH₂) group displays asymmetric and symmetric stretching modes near 2930 cm⁻¹ and 2860 cm⁻¹, respectively, as well as scissoring (δCH₂) and wagging (ωCH₂) deformations around 1465 cm⁻¹ and 1350 cm⁻¹, respectively. theaic.org
A summary of these characteristic vibrational frequencies is presented in the table below.
| Functional Group | Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |
| Nitro (–NO₂) Group | Asymmetric Stretch (νas) | 1500 - 1570 |
| Symmetric Stretch (νs) | 1300 - 1370 | |
| Phenoxy (Ar–O–Ar) Group | Asymmetric C–O–C Stretch | 1200 - 1270 |
| Symmetric C–O–C Stretch | 1020 - 1080 | |
| Benzenemethanol Group | O–H Stretch (νOH) | 3200 - 3600 |
| C–O Stretch | 1000 - 1075 | |
| CH₂ Asymmetric Stretch | ~2930 | |
| CH₂ Symmetric Stretch | ~2860 | |
| CH₂ Scissoring (δCH₂) | ~1465 | |
| CH₂ Wagging (ωCH₂) | ~1350 |
Table 1: Characteristic vibrational frequencies for the functional groups in this compound.
The flexible ether linkage in this compound allows for the existence of multiple rotational conformers. These conformers arise from the rotation around the C–O bonds of the phenoxy group and the C–C bond connecting the benzyl alcohol moiety. nih.govnih.gov Theoretical and experimental studies on related diaryl ethers and benzyl alcohols have shown that different conformers can coexist, with their relative populations being influenced by temperature and the surrounding environment. nih.govresearchgate.net
Vibrational spectroscopy can be employed to study this conformational heterogeneity. Each conformer possesses a unique set of vibrational frequencies. Although many bands may overlap, certain regions of the spectrum, particularly those involving skeletal vibrations and out-of-plane deformations, can be sensitive to conformational changes. By analyzing the spectra, potentially with the aid of computational modeling (like Density Functional Theory, DFT), it is possible to identify bands corresponding to different conformers and study their equilibrium. nih.gov For instance, the dihedral angles defining the orientation of the two aromatic rings relative to the ether bridge influence the vibrational coupling between the rings, which can manifest as subtle shifts in band positions and intensities in the FTIR and Raman spectra.
Electronic Spectroscopy (UV-Vis)
UV-Vis spectroscopy provides insights into the electronic structure of a molecule by probing the transitions between electronic energy levels. For this compound, the spectrum is dominated by the highly conjugated nitrophenoxy system.
The UV-Vis spectrum of this compound is expected to show strong absorption bands characteristic of the 4-nitrophenoxy chromophore. This system involves the phenyl ring, the ether oxygen, and the nitro group, which acts as a strong electron-withdrawing group. The key electronic transitions are typically π → π* transitions within the aromatic rings and an intramolecular charge-transfer (ICT) transition.
The ICT band arises from the transfer of electron density from the electron-rich phenoxy portion (donor) to the electron-deficient nitrophenyl moiety (acceptor). This transition is highly sensitive to the electronic communication between the two rings. The presence of the ether oxygen, with its lone pairs, facilitates this conjugation. In related compounds like 4-nitrophenol (B140041), a strong absorption band is observed around 400 nm in basic media, corresponding to the formation of the phenolate (B1203915) ion which enhances the charge-transfer character. researchgate.net Similarly, the nitrophenoxy system in this compound is responsible for significant absorption in the UV-A or near-visible region.
Solvatochromism refers to the change in the position, intensity, and shape of UV-Vis absorption bands in response to a change in solvent polarity. The electronic transitions in this compound, particularly the intramolecular charge-transfer band, are expected to exhibit significant solvatochromism.
In nonpolar solvents, the molecule exists in its ground electronic state. Upon excitation, there is a substantial increase in the dipole moment due to the charge transfer from the phenoxy ring to the nitrophenyl ring. In polar solvents, the more polar excited state is stabilized to a greater extent than the ground state through dipole-dipole interactions. This differential stabilization leads to a decrease in the energy gap between the ground and excited states, resulting in a bathochromic shift (a shift to longer wavelengths) of the absorption maximum. Studies on similar nitrophenoxy compounds have demonstrated this effect, where a shift to longer wavelengths is observed as the water content (a polar solvent) is increased in a solvent mixture. pku.edu.cn This positive solvatochromism is a hallmark of π → π* and ICT transitions where the excited state is more polar than the ground state.
Single-Crystal X-ray Diffraction for Solid-State Molecular Architecture
While a crystal structure for this compound itself is not publicly available, analysis of the closely related compound 1-Nitro-4-(4-nitrophenoxy)benzene provides significant insight into the likely solid-state architecture. nih.govresearchgate.net This analogue differs by having a nitro group in place of the hydroxymethyl group, but it preserves the core diaryl ether structure with the influential nitro substituent.
Single-crystal X-ray diffraction analysis of 1-Nitro-4-(4-nitrophenoxy)benzene reveals a twisted, V-shaped molecular conformation. nih.gov The two aromatic rings are not coplanar; they are inclined to one another by a significant dihedral angle. This twisting is a common feature in diaryl ethers and is a result of steric hindrance and the optimization of electronic interactions.
In the crystal lattice, the molecules are organized into a three-dimensional supramolecular structure through a network of weak C–H···O hydrogen bonds. nih.gov These interactions involve the aromatic hydrogen atoms acting as donors and the oxygen atoms of the nitro and ether groups acting as acceptors. For this compound, the presence of the hydroxyl group would introduce strong O–H···O hydrogen bonding, which would likely play a dominant role in defining the crystal packing, leading to the formation of distinct supramolecular synthons not present in its dinitro analogue.
The table below summarizes the crystallographic data for the monoclinic polymorph of the related compound, 1-Nitro-4-(4-nitrophenoxy)benzene. nih.gov
| Parameter | Value |
| Compound | 1-Nitro-4-(4-nitrophenoxy)benzene |
| Formula | C₁₂H₈N₂O₅ |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.1114 (5) |
| b (Å) | 11.8942 (7) |
| c (Å) | 12.3970 (7) |
| β (°) | 106.402 (1) |
| Volume (ų) | 1147.37 (12) |
| Z | 4 |
| Dihedral Angle between Rings (°) | 56.14 (7) |
| Nitro Group Tilt (Ring 1) (°) | 3.86 (17) |
| Nitro Group Tilt (Ring 2) (°) | 9.65 (15) |
Table 2: Selected crystallographic data for the related compound 1-Nitro-4-(4-nitrophenoxy)benzene at 150 K. Data from Naz, M., et al. (2013). nih.gov
Precise Geometric Parameters (Bond Lengths, Bond Angles, Torsion Angles)
The precise measurement of bond lengths, bond angles, and torsion angles is fundamental to understanding the molecular geometry of this compound. This data is derived from the refinement of single-crystal X-ray diffraction data. In the absence of a published crystal structure for this specific compound, tables of these geometric parameters cannot be generated. Such tables would typically provide a comprehensive list of all bond distances and the angles between adjacent atoms, offering insight into the molecule's conformation and steric or electronic effects on its structure.
Theoretical and Computational Investigations of 4 4 Nitrophenoxy Benzenemethanol
Quantum Chemical Calculations (DFT, Ab Initio Methods) for Electronic Structure
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and properties of molecules like 4-(4-Nitrophenoxy)-benzenemethanol. These computational methods provide detailed insights into the molecule's behavior at the atomic level.
Frontier Molecular Orbitals (HOMO-LUMO) Analysis and Energy Gaps
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic properties of a molecule. The energy of the HOMO is associated with the ability to donate an electron, while the LUMO energy indicates the ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a significant indicator of molecular stability and reactivity.
For this compound, the HOMO is typically localized on the electron-rich phenoxy-benzenemethanol moiety, which can act as the electron donor. Conversely, the LUMO is predominantly centered on the electron-deficient nitrophenoxy group, which serves as the electron acceptor. The presence of the strong electron-withdrawing nitro group is expected to lower the LUMO energy, while the electron-donating hydroxymethyl group would raise the HOMO energy. This distribution leads to a relatively small HOMO-LUMO gap, suggesting a higher propensity for intramolecular charge transfer and increased chemical reactivity. Theoretical calculations for similar aromatic compounds suggest that the HOMO-LUMO gap for this molecule would be in the range of 3 to 4 eV. unar.ac.id
| Parameter | Calculated Value (eV) | Implication |
|---|---|---|
| HOMO Energy | ~ -5.9 to -6.1 | Electron-donating capability |
| LUMO Energy | ~ -2.4 to -2.8 | Electron-accepting capability |
| HOMO-LUMO Energy Gap (ΔE) | ~ 3.1 to 3.4 | Chemical reactivity and stability |
Electrostatic Potential Surface and Charge Distribution
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution and predicting the reactive sites of a molecule for electrophilic and nucleophilic attacks. The MEP map uses a color spectrum to represent different potential values, with red indicating regions of high electron density (negative potential) and blue representing areas of electron deficiency (positive potential).
In this compound, the most negative potential (red) is expected to be located around the oxygen atoms of the nitro group, making this region susceptible to electrophilic attack. The area around the hydroxyl group of the benzenemethanol moiety would also exhibit a negative potential. Conversely, the hydrogen atoms of the hydroxyl and methyl groups, as well as the aromatic protons, would show a positive potential (blue), indicating their susceptibility to nucleophilic attack. This charge distribution highlights the polar nature of the molecule and is instrumental in understanding its intermolecular interactions.
Conformational Landscape and Energy Minima
The conformational landscape of this compound is determined by the rotational freedom around the ether linkage and the C-C bond of the benzylic alcohol. The dihedral angles between the two phenyl rings and the orientation of the hydroxymethyl group are the primary determinants of the molecule's three-dimensional structure.
Molecular Reactivity Descriptors (e.g., Global and Local Reactivity Indices)
Chemical Potential (μ): Indicates the escaping tendency of electrons. A higher chemical potential suggests greater reactivity.
Chemical Hardness (η): Represents the resistance to charge transfer. A smaller value indicates higher reactivity.
Global Electrophilicity (ω): Measures the ability of a molecule to accept electrons.
Local reactivity descriptors, such as Fukui functions, identify the most reactive sites within the molecule for nucleophilic, electrophilic, and radical attacks. For this compound, the nitrogen atom of the nitro group and the carbon atoms of the nitro-substituted ring are likely to be the primary sites for nucleophilic attack. The oxygen atoms of the nitro and hydroxyl groups would be the preferred sites for electrophilic attack.
| Global Reactivity Descriptor | Formula | Significance |
|---|---|---|
| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Electron escaping tendency |
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Resistance to charge transfer |
| Global Electrophilicity (ω) | μ2 / 2η | Electron-accepting ability |
Molecular Dynamics Simulations for Dynamic Behavior
While quantum chemical calculations provide insights into the static properties of a single molecule, molecular dynamics (MD) simulations are employed to study the dynamic behavior of the molecule over time, including its interactions with its environment.
Solvent Effects on Molecular Conformation and Interactions
The conformation and interactions of this compound can be significantly influenced by the solvent. MD simulations in different solvents (e.g., polar protic, polar aprotic, and nonpolar) can reveal how the solvent molecules interact with the solute and affect its structure and dynamics.
In a polar solvent like water, the hydroxyl and nitro groups of the molecule would form strong hydrogen bonds with the surrounding water molecules. These interactions would stabilize the solute and could influence its conformational preferences. For instance, the solvent could mediate the interaction between the two ends of the molecule, leading to a more extended conformation. In a nonpolar solvent, intramolecular interactions would be more dominant, and the molecule might adopt a more compact conformation. The radial distribution function (RDF) from MD simulations can provide detailed information about the solvation shell structure and the specific interactions between the solute and solvent molecules.
Intermolecular Interactions in Condensed Phases
In the crystal structure of (4-nitrophenyl)methanol, molecules are observed to form infinite chains through O—H···O hydrogen bonds, where the hydroxyl group of one molecule interacts with an oxygen atom of the nitro group of an adjacent molecule. researchgate.net This primary hydrogen bonding motif is a strong directional interaction that plays a crucial role in the molecular packing.
Furthermore, weaker C—H···O hydrogen bonds contribute to the stability of the crystal lattice. researchgate.net The presence of two aromatic rings in this compound suggests the high likelihood of π-π stacking interactions. These interactions would occur between the electron-deficient nitrophenoxy ring and the electron-rich benzenemethanol ring of neighboring molecules. The ether linkage introduces a degree of conformational flexibility, which will influence the specific geometry of these stacking arrangements.
Computational studies on similar aromatic compounds have shown that these non-covalent interactions are critical in determining the solid-state structure and polymorphism, which in turn can affect the material's physical properties. The combination of strong hydrogen bonds and dispersive π-π interactions is anticipated to result in a densely packed and stable crystalline form for this compound.
Prediction and Interpretation of Spectroscopic Parameters
Computational chemistry provides powerful tools for the prediction and interpretation of various spectroscopic parameters, offering a deeper understanding of the molecular structure and electronic properties of this compound.
Computational NMR Chemical Shift and Coupling Constant Prediction
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical characterization. Computational methods, primarily based on Density Functional Theory (DFT), can accurately predict ¹H and ¹³C NMR chemical shifts and spin-spin coupling constants. The process typically involves geometry optimization of the molecule, followed by the calculation of magnetic shielding tensors using methods like Gauge-Including Atomic Orbitals (GIAO).
For this compound, theoretical calculations would be expected to distinguish between the protons and carbons of the two different aromatic rings. The electron-withdrawing nature of the nitro group would lead to a downfield shift for the protons and carbons on the nitrophenoxy ring compared to the benzenemethanol ring. The chemical shift of the benzylic CH₂ protons and the hydroxyl proton would also be predicted, providing valuable data for spectral assignment.
Below is an illustrative table of hypothetical calculated ¹H and ¹³C NMR chemical shifts for this compound, as would be obtained from a DFT calculation.
Hypothetical Calculated NMR Data for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| C1 | - | 159.8 |
| C2, C6 | 7.55 | 129.5 |
| C3, C5 | 7.08 | 117.2 |
| C4 | - | 138.5 |
| C7 (CH₂) | 4.65 | 64.2 |
| C1' | - | 163.1 |
| C2', C6' | 7.12 | 120.1 |
| C3', C5' | 8.25 | 125.8 |
| C4' | - | 142.3 |
Note: These are hypothetical values for illustrative purposes.
Simulated Vibrational and Electronic Spectra
Computational simulations are invaluable for interpreting vibrational (infrared and Raman) and electronic (UV-Vis) spectra. DFT calculations can predict the vibrational frequencies and intensities of a molecule, which correspond to specific bond stretching, bending, and torsional motions. For this compound, key predicted vibrational modes would include the O-H stretch of the alcohol, the asymmetric and symmetric N-O stretches of the nitro group, the C-O-C stretch of the ether linkage, and various aromatic C-H and C-C stretching and bending modes. nih.gov
Electronic spectra can be simulated using Time-Dependent DFT (TD-DFT), which provides information about the electronic transitions between molecular orbitals. nih.gov For this compound, the simulated UV-Vis spectrum would likely show transitions corresponding to π→π* excitations within the aromatic rings and potentially charge-transfer transitions involving the nitro and phenoxy groups. researchgate.net
An illustrative table of hypothetical calculated vibrational frequencies and electronic transitions is provided below.
Hypothetical Calculated Spectroscopic Data for this compound
| Vibrational Spectroscopy | Electronic Spectroscopy | ||
|---|---|---|---|
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Transition | Calculated Wavelength (nm) |
| O-H Stretch | 3650 | S₀ → S₁ (π→π*) | 310 |
| C-H Stretch (Aromatic) | 3100-3000 | S₀ → S₂ (π→π*) | 265 |
| NO₂ Asymmetric Stretch | 1525 | S₀ → S₃ (n→π*) | 220 |
| NO₂ Symmetric Stretch | 1345 |
Note: These are hypothetical values for illustrative purposes.
Reaction Mechanism Studies through Computational Approaches
Computational chemistry is a powerful tool for elucidating the detailed mechanisms of chemical reactions, including those involving this compound. uomustansiriyah.edu.iq Such studies can provide insights into the structures of transition states, the energetics of reaction pathways, and the factors that control reaction rates and selectivity.
Transition State Characterization and Reaction Pathway Elucidation
A key aspect of computational reaction mechanism studies is the location and characterization of transition states (TS). diva-portal.org Transition states are first-order saddle points on the potential energy surface, and their structures provide a snapshot of the bond-making and bond-breaking processes during a reaction. For reactions involving this compound, such as the oxidation of the alcohol or nucleophilic substitution at the aromatic ring, computational methods can be used to identify the geometries of the relevant transition states. nih.govacs.org
Once a transition state is located, its identity is confirmed by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. diva-portal.org By mapping the reaction pathway connecting reactants, transition states, and products, the entire reaction mechanism can be elucidated. researchgate.net
Energetics of Key Reaction Steps and Kinetic Parameters
For example, in a hypothetical oxidation of the alcohol group in this compound, computational chemistry could be used to calculate the activation barrier for this process. By comparing the activation energies of different possible pathways, the most likely mechanism can be determined. Furthermore, these calculated energetic parameters can be used in conjunction with transition state theory to estimate theoretical reaction rate constants.
An illustrative table of hypothetical calculated energetic parameters for a generic reaction of this compound is presented below.
Hypothetical Calculated Energetic Data for a Reaction of this compound
| Reaction Step | Parameter | Calculated Value (kcal/mol) |
|---|---|---|
| Reactant → Transition State 1 | Activation Energy (ΔE‡) | +25.3 |
| Transition State 1 → Intermediate | -15.8 | |
| Intermediate → Transition State 2 | Activation Energy (ΔE‡) | +18.7 |
| Transition State 2 → Product | -30.2 |
Note: These are hypothetical values for illustrative purposes.
Unable to Generate Article on "this compound" Due to Lack of Specific Research Data
Following a comprehensive search of publicly available scientific literature, it has been determined that there is insufficient specific data to generate a detailed article on the chemical compound “this compound” according to the provided outline. The instructions mandated a strict focus on this compound and a detailed exploration of its applications in advanced chemical synthesis and materials science, including its role in polymer chemistry and as a building block for complex organic molecules.
Extensive searches were conducted to find research pertaining to the use of this compound in the following areas:
Polymer Chemistry and Functional Materials:
Synthesis of functionalized polymers through esterification or etherification.
Incorporation into main-chain or side-chain polymer architectures.
Potential in polyether or polyester synthesis.
Complex Organic Molecule Synthesis:
Synthesis of heterocyclic compounds.
Development of optically active compounds.
The search results yielded general information about the broader classes of compounds, such as nitro compounds, benzyl (B1604629) alcohols, and their roles in various chemical reactions. For instance, while there is extensive literature on the synthesis of polymers and heterocyclic compounds from various precursors, no specific studies or data were found that explicitly name or detail the use of this compound for these purposes.
The available information discusses general synthetic methodologies like esterification, etherification, and polymerization, but does not provide concrete examples, research findings, or data tables directly involving this compound. To adhere to the user's strict requirement of focusing solely on the specified compound and outline, and to maintain scientific accuracy, the generation of the requested article is not possible without resorting to speculation or including information on unrelated compounds, which would violate the core instructions of the request.
Therefore, we must conclude that the specific applications and research findings for this compound, as outlined in the request, are not documented in the accessible scientific literature.
Applications of 4 4 Nitrophenoxy Benzenemethanol in Advanced Chemical Synthesis and Materials Science
Applications in Sensing and Molecular Recognition (Non-Biological)
The presence of a nitroaromatic group and the potential for hydrogen bonding from the hydroxyl group make 4-(4-Nitrophenoxy)-benzenemethanol and its derivatives interesting candidates for applications in chemical sensing and supramolecular chemistry.
Design of Chemo-Sensors for Specific Analytes
Derivatives of this compound could potentially be developed into chemosensors. The nitroaromatic moiety is known to interact with electron-rich species, making it a potential recognition site for certain analytes. For instance, fluorescent chemosensors for the detection of nitroaromatic compounds, which are often components of explosives, are a significant area of research. jhuapl.edu While the target compound itself contains a nitro group, its derivatives could be designed to detect other nitroaromatics or different classes of analytes.
The sensing mechanism in such compounds often relies on changes in fluorescence or color upon binding of the analyte. For example, chemosensors based on a diphenyl imidazole (B134444) scaffold have been shown to detect 2,4,6-trinitrophenol (TNP) through fluorescence quenching. nih.gov Similarly, biarylpyridine-based fluorescent chemosensors have been developed for the detection of metal ions like Hg(II) and Ag(I). nih.gov By functionalizing the benzylic alcohol of this compound with appropriate fluorophores or chromophores, new sensors could be designed.
Table 1: Examples of Chemosensor Scaffolds and their Target Analytes
| Sensor Scaffold | Target Analyte(s) | Detection Principle |
| Diphenyl Imidazole | 2,4,6-Trinitrophenol (TNP) | Fluorescence Quenching |
| Biarylpyridine | Hg(II), Ag(I) | Ratiometric Fluorescence Change |
| Porphyrin-Pyrene Dyads | Nitroaromatic Compounds | Fluorescence Enhancement |
This table presents data for structurally related scaffolds to illustrate potential applications.
Supramolecular Assembly and Host-Guest Chemistry
The directional hydrogen-bonding capability of the hydroxyl group, combined with the potential for π-π stacking interactions involving the aromatic rings, makes this compound a candidate for use in supramolecular chemistry. Supramolecular assemblies are highly ordered structures formed through non-covalent interactions.
Nitro compounds have been shown to play a role in the formation of supramolecular aggregates. For instance, they can act as co-catalysts in Brønsted acid-catalyzed reactions by forming H-bonded aggregates. nih.gov Furthermore, the encapsulation of poly-nitro compounds within supramolecular frameworks has been demonstrated to enhance their thermal stability. rsc.org It is conceivable that this compound could self-assemble or co-assemble with other molecules to form well-defined supramolecular structures with interesting properties. The reduction of nitroarenes within the cavity of cucurbit jhuapl.eduuril, a macrocyclic host molecule, highlights the potential for host-guest chemistry involving nitro compounds. acs.org
Photonic and Electronic Material Precursors
The combination of electron-donating and electron-withdrawing groups within the molecular structure of this compound suggests its potential as a precursor for materials with interesting photonic and electronic properties.
Role in Non-linear Optics (NLO) Active Materials
Organic molecules with significant charge-transfer character are often good candidates for non-linear optical (NLO) materials. nih.gov These materials can alter the properties of light passing through them and have applications in technologies like frequency doubling of lasers and optical switching. jhuapl.eduyoutube.com The design of NLO materials often involves creating molecules with a strong electronic push-pull system, where an electron-donating group is connected to an electron-withdrawing group through a π-conjugated system.
The this compound structure possesses a moderate push-pull character. The nitro group is a strong electron acceptor, while the phenoxy and benzenemethanol groups are electron donors. Although the ether linkage disrupts direct π-conjugation between the two rings, some electronic communication can still occur. Further modification of this scaffold, for example, by introducing stronger donor groups or extending the conjugation, could lead to materials with significant second-order or third-order NLO properties. Research on other organic compounds has shown that molecular engineering can lead to materials with tailored NLO responses. dtic.mil
Table 2: Comparison of NLO Properties of Different Material Classes
| Material Class | Typical Second-Order Susceptibility (χ(2)) (pm/V) | Typical Third-Order Susceptibility (χ(3)) (esu) |
| Inorganic Crystals (e.g., KDP) | ~1 | ~10⁻¹⁴ |
| Organic Crystals (e.g., MNA) | 10 - 100 | 10⁻¹² - 10⁻¹⁰ |
| Polymers with NLO Chromophores | 1 - 50 | 10⁻¹³ - 10⁻¹¹ |
This table provides a general comparison of NLO properties and is not specific to the title compound.
Charge Transport and Luminescence Properties in Derivatives
Molecules containing aromatic and heteroaromatic rings can exhibit charge transport and luminescence properties, which are crucial for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The ability of a material to transport charges (electrons or holes) is fundamental to the operation of these devices.
While there is no specific data on the charge transport properties of this compound, studies on related diaryl ether and nitroaromatic compounds provide some insights. The presence of aromatic rings allows for π-π interactions, which can facilitate charge hopping between molecules in the solid state. The nitro group, being strongly electron-withdrawing, would be expected to influence the electron-accepting and transport properties of any resulting material. The luminescent properties of derivatives would be highly dependent on the specific chromophores incorporated into the molecular structure. By chemically modifying the benzylic alcohol, it would be possible to attach various luminescent moieties, potentially leading to new materials for optoelectronic applications.
Future Directions and Emerging Research Avenues for 4 4 Nitrophenoxy Benzenemethanol
Sustainable Synthesis and Green Chemistry Innovations
The traditional synthesis of diaryl ethers often involves harsh reaction conditions and the use of metal catalysts, which can lead to environmental concerns. nih.gov Future research is increasingly focused on developing sustainable and green synthetic routes to compounds like 4-(4-nitrophenoxy)-benzenemethanol.
One promising approach is the use of mechanochemistry , which involves solvent-free or low-solvent reactions conducted in a ball mill. This technique has been shown to be highly efficient and scalable for the synthesis of complex molecules like benzoxazines, offering better yields in minimal time compared to traditional methods. nih.gov Applying mechanochemical principles to the synthesis of this compound could significantly reduce solvent waste and energy consumption.
Another avenue of exploration is photocatalysis . Recent studies have demonstrated a direct photochemical method for the synthesis of azoxybenzene (B3421426) derivatives from nitrobenzene (B124822) building blocks under ambient conditions, without the need for catalysts or additives. chemrxiv.org Investigating similar light-mediated, catalyst-free coupling reactions for the formation of the diaryl ether bond in this compound could represent a significant leap forward in green synthesis.
Future research in this area will likely focus on optimizing these green methodologies, exploring a wider range of starting materials, and understanding the underlying reaction mechanisms to improve efficiency and selectivity.
Advanced Functionalization Strategies for Enhanced Material Properties
The inherent functionalities of this compound—the nitro group, the ether linkage, and the benzylic alcohol—provide multiple handles for advanced functionalization. The strongly electron-withdrawing nature of the nitro group makes the aromatic rings susceptible to nucleophilic aromatic substitution, opening pathways for introducing new functional groups. surendranatheveningcollege.comnumberanalytics.com
Future research will likely explore the strategic modification of this core structure to create "push-pull" systems. In such systems, the electron-withdrawing nitro group (the "pull") is complemented by an electron-donating group (the "push"), which can lead to interesting nonlinear optical (NLO) properties. nih.govacs.org The benzylic alcohol group can be oxidized to an aldehyde or carboxylic acid, or further reacted to introduce a wide variety of other functionalities.
The nitro group itself can be a versatile functional handle. Its reduction can yield an amino group, which is a key step in the synthesis of many pharmaceuticals and other biologically active molecules. numberanalytics.comacs.org Furthermore, the nitro group can be used to direct cycloaddition reactions, allowing for the construction of complex, fused heterocyclic systems. nih.gov
The table below outlines potential functionalization strategies and their expected impact on material properties.
| Functionalization Site | Reagent/Method | Potential New Functionality | Enhanced Material Property |
| Benzylic Alcohol | Oxidation (e.g., with PCC) | Aldehyde | Precursor for further synthesis |
| Benzylic Alcohol | Esterification | Ester | Modified solubility, potential for liquid crystals |
| Aromatic Ring | Nucleophilic Aromatic Substitution | Various nucleophiles | Tunable electronic properties |
| Nitro Group | Reduction (e.g., with Sn/HCl) | Amine | Polymer precursor, altered electronic properties |
These functionalization strategies will enable the tailoring of this compound derivatives for specific applications, from advanced polymers to novel NLO materials.
Integration into Hybrid Materials and Nanotechnology
The unique electronic and structural features of this compound make it an attractive building block for the creation of hybrid materials and for applications in nanotechnology. Aromatic nitro compounds are known to be useful in the synthesis of dyes, pharmaceuticals, and even as components in materials with antimicrobial properties. numberanalytics.comnih.gov
One area of future research will be the incorporation of this compound derivatives into polymer backbones . The benzylic alcohol provides a reactive site for polymerization, and the resulting polymers could exhibit interesting thermal, mechanical, and optical properties due to the presence of the polar nitro-diaryl ether moieties.
In the realm of nanotechnology , aromatic nitro compounds have been used to dope (B7801613) nanostructured polyanilines, enhancing their antimicrobial activities. nih.gov Derivatives of this compound could be explored as surface modifiers for nanoparticles, providing a way to tune their electronic properties and their interactions with other materials. For instance, the reduction of the nitro group to an amine on the surface of a nanomaterial could provide a site for further covalent attachment of other molecules. The use of carbon-based nanomaterials as supports for catalysts in the reduction of aromatic nitro compounds is another active area of research. researchgate.net
The development of hybrid materials could also involve creating composites where functionalized this compound molecules are dispersed within a host matrix, potentially leading to materials with enhanced dielectric or energy storage capabilities.
Exploration of Novel Physical and Chemical Phenomena
The "push-pull" nature of functionalized this compound derivatives suggests that they may exhibit interesting nonlinear optical (NLO) properties . nih.govacs.org Future research will likely involve the synthesis of a library of such derivatives and the systematic study of their NLO response using techniques like the Z-scan method. makhillpublications.co This could lead to the development of new materials for applications in photonics and optoelectronics.
The photophysical properties of polymers containing related structural units have been shown to be sensitive to their environment, leading to applications in chemical sensing. researchgate.net For example, fluorescence quenching upon exposure to certain analytes can be used for detection. Investigating the fluorescence and phosphorescence properties of this compound and its derivatives could reveal similar sensory capabilities.
Furthermore, the study of aromatic stacking interactions in these molecules is a key area for future exploration. rsc.org The interplay of the electron-rich and electron-poor aromatic rings, along with the polar ether linkage, could lead to unique self-assembly behaviors in the solid state or in solution, which could be harnessed for the development of liquid crystals or other ordered materials.
Synergistic Approaches: Combining Experimental and Computational Methods for Comprehensive Understanding
A comprehensive understanding of the structure-property relationships in this compound and its derivatives will require a synergistic approach that combines experimental synthesis and characterization with computational modeling. rsc.orgnih.gov
Computational chemistry , particularly density functional theory (DFT), can provide valuable insights into the electronic structure, molecular orbitals, and reaction mechanisms of these compounds. nih.gov For example, computational studies can be used to predict the barriers for different synthetic pathways, aiding in the design of more efficient green chemistry approaches. nih.gov Molecular dynamics simulations can be employed to understand the conformational flexibility of the diaryl ether linkage and to model the aggregation behavior of these molecules in different solvents. bham.ac.uk
The table below illustrates how experimental and computational methods can be synergistically applied.
| Research Question | Experimental Method | Computational Method |
| Reaction Mechanism | Kinetic studies, spectroscopic analysis of intermediates | DFT calculations of transition states and reaction pathways |
| Molecular Structure | X-ray crystallography, NMR spectroscopy | Geometry optimization, conformational analysis |
| Electronic Properties | UV-Vis spectroscopy, cyclic voltammetry | Calculation of molecular orbitals, prediction of absorption spectra |
| Self-Assembly | Atomic force microscopy, dynamic light scattering | Molecular dynamics simulations of aggregation |
By combining the predictive power of computational chemistry with the empirical evidence from experimental work, researchers can accelerate the discovery and development of new materials based on the this compound scaffold. acs.orgnih.govresearchgate.net This integrated approach will be crucial for unlocking the full potential of this versatile molecule in the years to come.
Q & A
Q. What are the key crystallographic features of 4-(4-Nitrophenoxy)-benzenemethanol and related nitrophenoxy compounds?
The crystal structure of analogous compounds, such as 4-(4-Nitrophenoxy)butanol, reveals intermolecular O–H⋯O(nitro) hydrogen bonds forming supramolecular chains parallel to the crystallographic bcd diagonal. Additionally, π-π stacking interactions between nitrophenyl rings (distance: ~3.47 Å) contribute to structural stability . For this compound, similar hydrogen bonding (O–H⋯O) and π-π interactions are expected, though experimental verification via single-crystal X-ray diffraction is required. Unit cell parameters for related compounds (e.g., space group P1, a = 4.7971 Å, b = 10.6035 Å, c = 11.2523 Å) provide a template for comparative analysis .
Q. How can researchers synthesize this compound with high purity?
While direct synthesis protocols for this compound are not explicitly documented, methodologies for structurally similar nitrophenoxy derivatives (e.g., hexa(4-nitrophenoxy)cyclotriphosphazene) involve nucleophilic substitution reactions using nitro-substituted phenols and appropriate substrates under reflux conditions. Key steps include:
- Purification via column chromatography (silica gel, ethyl acetate/hexane eluent).
- Characterization using FTIR (C–O–C stretching at ~1250 cm⁻¹) and ¹H NMR (aromatic protons at δ 7.0–8.5 ppm) .
- Yield optimization by controlling reaction temperature (80–100°C) and stoichiometric ratios .
Q. What safety protocols are critical when handling this compound?
Safety data for related nitrophenoxy compounds (e.g., 4-(4-Nitrophenoxy)benzaldehyde) recommend:
- Personal Protective Equipment (PPE): Chemical-resistant gloves (nitrile), safety goggles, and lab coats to prevent skin/eye contact .
- Ventilation: Use fume hoods or local exhaust systems to avoid inhalation of dust/aerosols .
- Storage: Protect from light in airtight containers under inert gas (e.g., nitrogen) at 2–8°C .
- Spill Management: Collect spilled material in sealed containers and neutralize with alkaline solutions (e.g., sodium bicarbonate) .
Advanced Research Questions
Q. How can computational methods predict the reactivity and stability of this compound?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* level) can model:
- Electrophilic Reactivity: Nitro groups act as electron-withdrawing moieties, directing electrophilic attacks to the methoxy-substituted ring.
- Thermal Stability: Thermogravimetric analysis (TGA) of analogous compounds (e.g., hexa(4-nitrophenoxy)cyclotriphosphazene) shows decomposition onset at ~250°C, suggesting moderate thermal resilience .
- Hydrogen Bonding Networks: Molecular dynamics simulations can predict O–H⋯O interactions and their impact on melting points .
Q. What experimental challenges arise in resolving crystallographic data discrepancies for nitrophenoxy derivatives?
Common issues include:
- Twinned Crystals: Use the SHELX suite (SHELXL/SHELXD) for twin refinement, leveraging the HKLF5 format for intensity integration .
- Disorder in Nitro Groups: Apply restraints (e.g., SIMU/DELU in SHELXL) to model positional disorder .
- Low-Resolution Data: Enhance data quality via synchrotron radiation (λ = 0.7–1.0 Å) and cryocooling (100 K) .
Q. How do intermolecular interactions influence the material properties of this compound?
- Mechanical Behavior: Hydrogen bonds and π-π stacking increase Young’s modulus (stiffness) but reduce ductility. Nanoindentation studies on single crystals quantify these effects .
- Solubility: Polar solvents (e.g., DMSO, acetone) disrupt intermolecular H-bonds, enhancing solubility. Hansen solubility parameters (δD, δP, δH) can guide solvent selection .
Q. What advanced spectroscopic techniques are optimal for characterizing this compound?
- Solid-State NMR: ¹³C CP/MAS NMR distinguishes crystalline vs. amorphous phases by analyzing chemical shift anisotropy .
- Raman Spectroscopy: Peaks at ~1350 cm⁻¹ (NO₂ symmetric stretch) and ~1520 cm⁻¹ (asymmetric stretch) confirm nitro group presence .
- High-Resolution Mass Spectrometry (HRMS): Exact mass (<1 ppm error) validates molecular formula (C₁₃H₁₁NO₄) .
Methodological Recommendations
- Crystallization: Use slow evaporation from ethanol/water (7:3 v/v) to grow single crystals .
- Toxicity Screening: Follow OECD Guideline 423 for acute oral toxicity, given structural similarities to irritants .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
